molecular formula C15H13NO B11881846 3-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde CAS No. 893738-96-0

3-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde

Cat. No.: B11881846
CAS No.: 893738-96-0
M. Wt: 223.27 g/mol
InChI Key: BDTKLXXSSAJGTE-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a benzaldehyde group attached to a dihydroindole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions. This reaction yields the desired indole derivative in good yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(2,3-Dihydro-1H-indol-5-yl)benzoic acid.

    Reduction: 3-(2,3-Dihydro-1H-indol-5-yl)benzyl alcohol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to inhibit specific enzymes and receptors, leading to their biological effects. The compound may interact with cellular proteins, affecting signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with a similar structure but different functional groups.

    5-Bromo-2,3-dihydro-1H-indole: A brominated indole derivative with distinct chemical properties.

    2,3-Dihydro-1H-indole-5-carboxylic acid: An indole derivative with a carboxylic acid group instead of an aldehyde.

Uniqueness

3-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure makes it a versatile intermediate in the synthesis of various complex molecules.

Properties

CAS No.

893738-96-0

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

3-(2,3-dihydro-1H-indol-5-yl)benzaldehyde

InChI

InChI=1S/C15H13NO/c17-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-16-15/h1-5,8-10,16H,6-7H2

InChI Key

BDTKLXXSSAJGTE-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=CC(=C3)C=O

Origin of Product

United States

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